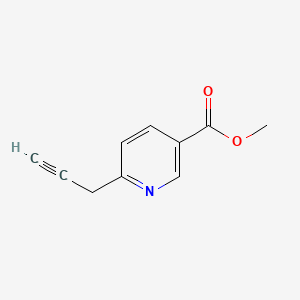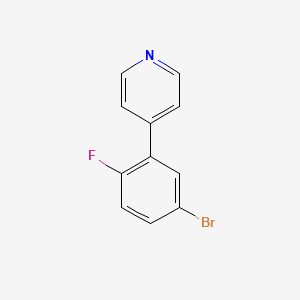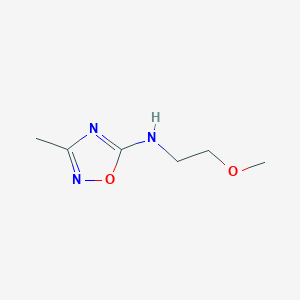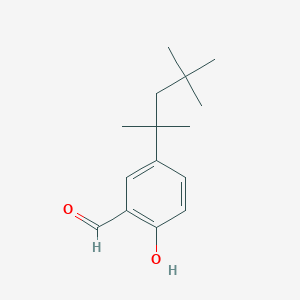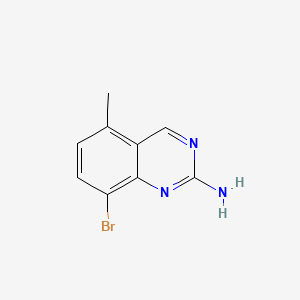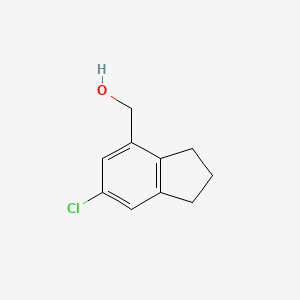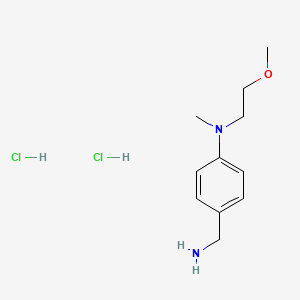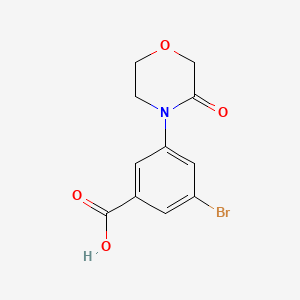
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be ethyl methyl ketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative, such as 2-bromopyridine.
Final Assembly: The final compound is obtained by coupling the pyrazole and pyridine intermediates under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often use halogenated reagents and catalysts such as palladium or copper.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines or hydrazines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Agriculture: It has potential use as a herbicidal agent, as indicated by its structural similarity to known herbicides.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Agriculture: As a herbicide, the compound may inhibit specific enzymes in plants, leading to their death or growth inhibition.
Material Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine: shares similarities with other pyrazole and pyridine derivatives, such as:
Uniqueness
- The unique combination of the pyrazole and pyridine rings in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H14N4 |
|---|---|
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
4-ethyl-2-methyl-5-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-3-8-10(14-15(2)11(8)12)9-6-4-5-7-13-9/h4-7H,3,12H2,1-2H3 |
InChI-Schlüssel |
XVOPUUWBJLOCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(N=C1C2=CC=CC=N2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


